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molecular formula C6H9ClN2 B1610680 1-(2-chloroethyl)-3-methyl-1H-pyrazole CAS No. 96450-55-4

1-(2-chloroethyl)-3-methyl-1H-pyrazole

Cat. No. B1610680
M. Wt: 144.6 g/mol
InChI Key: AURQGZNPLSCBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053411

Procedure details

When an equivalent amount of 3-methylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(3-methyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3-methylpyrazole, Aldrich, 36%, C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Br[CH2:8][CH2:9][Cl:10].BrCCBr>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][Cl:10])[N:3]=1.[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC=C1
Step Two
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=C1)CCCl
Name
Type
product
Smiles
CC1=NNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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